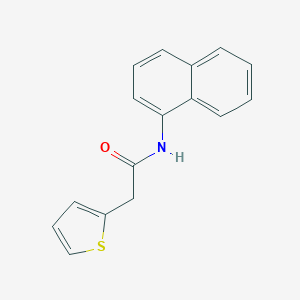

Acetamide, N-(1-naphthyl)-2-(2-thienyl)-

Description

Contextualization within Acetamide (B32628) Derivative Chemical Space

Acetamide derivatives form a significant class of organic compounds characterized by the presence of an acetamide group (-NHCOCH₃) attached to a larger molecular scaffold. These compounds are prevalent in both nature and synthetic chemistry. The amide bond is a fundamental component of peptides and proteins, making it a cornerstone in drug design. researchgate.net

N-aryl acetamides, where an aryl group is attached to the nitrogen atom of the acetamide, are a particularly important subclass. researchgate.net The chemical reactivity of these compounds, often centered on the substitution of atoms on the acetyl group or reactions involving the N-H group, allows for the synthesis of a diverse array of heterocyclic systems. researchgate.net The subject compound, N-(1-naphthyl)-2-(2-thienyl)acetamide, fits into this category, with a naphthyl group serving as the N-aryl substituent. The versatility of the acetamide scaffold has led to its incorporation into a wide range of biologically active molecules, including those with anti-inflammatory, antimicrobial, and anticancer properties. archivepp.comontosight.ai

Significance of Naphthyl and Thienyl Moieties in Chemical Biology

The presence of both naphthyl and thienyl moieties in N-(1-naphthyl)-2-(2-thienyl)acetamide is of considerable scientific interest due to the well-established roles of these groups in chemical biology.

Naphthyl Moiety: The naphthalene (B1677914) ring system, a bicyclic aromatic hydrocarbon, is a versatile scaffold in medicinal chemistry. researchgate.net It is found in numerous natural and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netijpsjournal.comnih.gov The lipophilic nature of the naphthalene ring can enhance a molecule's ability to cross cell membranes, and its extended aromatic system allows for significant π-stacking interactions with biological targets like enzymes and receptors. nbinno.com

Thienyl Moiety: The thienyl group, derived from the sulfur-containing heterocyclic compound thiophene (B33073), is another crucial building block in drug discovery. wikipedia.orgnih.gov Thiophene is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active compound without a significant loss of activity. wikipedia.org The sulfur atom in the thiophene ring can participate in hydrogen bonding and other polar interactions, which can enhance binding affinity and selectivity to biological targets. nbinno.com Thiophene derivatives have demonstrated a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govresearchgate.net

Overview of Academic Research Trajectories for Related Chemical Scaffolds

Research into chemical scaffolds related to N-(1-naphthyl)-2-(2-thienyl)acetamide has followed several promising trajectories.

Thienyl-Acetamide Derivatives: A significant body of research focuses on the synthesis and biological evaluation of acetamide derivatives containing a thienyl group. These studies have explored their potential as pesticidal agents, demonstrating both insecticidal and fungicidal activities. nih.govmdpi.com Other research has investigated their antimicrobial properties, with some derivatives showing encouraging activity against Mycobacterium tuberculosis. nih.gov The synthesis of novel thienyl-acetamide derivatives is an active area of investigation, with researchers exploring their antioxidant and antimicrobial potential. acs.org

N-Aryl Acetamides: The development of N-aryl acetamides is a cornerstone of medicinal chemistry. Recent research has focused on designing these compounds as potent and selective enzyme inhibitors. For instance, N-substituted acetamide derivatives have been identified as promising antagonists for the P2Y₁₄ receptor, which is implicated in inflammatory diseases. researchgate.netnih.gov Furthermore, conjugating acetamide scaffolds with other pharmacologically active molecules, such as sulfonamides, has been explored as a strategy to develop novel therapeutic agents with enhanced efficacy. nih.gov

Naphthalene-Containing Acetamides: Research on acetamides bearing a naphthalene ring has yielded compounds with significant antiproliferative activities against various human cancer cell lines. nih.gov For example, N-(naphthalen-2-yl)acetamide derivatives have been synthesized and shown to inhibit the proliferation of nasopharyngeal carcinoma cells by inducing cell cycle arrest. nih.gov

The convergence of these research areas suggests that hybrid molecules like N-(1-naphthyl)-2-(2-thienyl)acetamide, which combine the key structural features of these investigated scaffolds, represent a promising area for future exploration in the discovery of novel bioactive compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13NOS |

|---|---|

Molecular Weight |

267.3 g/mol |

IUPAC Name |

N-naphthalen-1-yl-2-thiophen-2-ylacetamide |

InChI |

InChI=1S/C16H13NOS/c18-16(11-13-7-4-10-19-13)17-15-9-3-6-12-5-1-2-8-14(12)15/h1-10H,11H2,(H,17,18) |

InChI Key |

FKIHEFZFNZEICZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3=CC=CS3 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3=CC=CS3 |

Origin of Product |

United States |

Synthetic Methodologies for N 1 Naphthyl 2 2 Thienyl Acetamide and Analogues

Established Synthetic Routes and Reaction Mechanisms

Traditional synthetic strategies for N-(1-naphthyl)-2-(2-thienyl)acetamide rely on well-established organic reactions, primarily focusing on the efficient formation of the central amide bond from readily available precursors.

The most direct and widely employed method for synthesizing N-(1-naphthyl)-2-(2-thienyl)acetamide is the condensation reaction between 1-naphthylamine (B1663977) and an activated derivative of 2-(2-thienyl)acetic acid. The most common approach involves the use of 2-(2-thienyl)acetyl chloride.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-naphthylamine attacks the electrophilic carbonyl carbon of 2-(2-thienyl)acetyl chloride.

Formation of Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, forming a transient tetrahedral intermediate with a negatively charged oxygen and a positively charged nitrogen.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is a good leaving group.

Deprotonation: A base, often a second equivalent of the amine or an added non-nucleophilic base like triethylamine, removes a proton from the nitrogen atom to yield the final, neutral amide product and a hydrochloride salt.

This method is highly effective due to the high reactivity of acyl chlorides. A similar strategy has been successfully used to synthesize the analogue N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, where 2-(thiophen-2-yl)acetyl chloride was reacted with 2-aminothiophene-3-carbonitrile.

The molecular architecture of N-(1-naphthyl)-2-(2-thienyl)acetamide is assembled from two distinct building blocks that introduce the core substructures:

Naphthyl Substructure: This component is introduced using 1-naphthylamine (also known as naphthalen-1-amine). The use of this specific precursor ensures that the acetamide (B32628) group is attached at the C-1 position of the naphthalene (B1677914) ring.

Thienyl Substructure: The 2-(2-thienyl)acetyl moiety is derived from 2-(2-thienyl)acetic acid . This precursor provides the thiophene (B33073) ring connected via a methylene (B1212753) bridge to the amide's carbonyl group.

The synthesis, therefore, converges by linking these two pre-functionalized aromatic systems through the formation of the amide bond.

The accessibility of the final product depends on the efficient synthesis of its precursors.

Synthesis of 1-Naphthylamine: 1-Naphthylamine is commonly prepared from 1-nitronaphthalene (B515781), which is synthesized by the nitration of naphthalene. The subsequent reduction of the nitro group is a key step and can be achieved through several methods:

Béchamp Reduction: A classical industrial method involves the reduction of 1-nitronaphthalene using iron filings in the presence of an acid, such as hydrochloric acid.

Catalytic Hydrogenation: A cleaner, more modern approach involves the hydrogenation of 1-nitronaphthalene with hydrogen gas over a metal catalyst, such as platinum on activated charcoal, at elevated temperatures and pressures.

Synthesis of 2-(2-thienyl)acetic acid: Several routes exist for the preparation of 2-(2-thienyl)acetic acid:

From Thiophene: A multi-step synthesis can start with thiophene, which undergoes chlorination and iodination, followed by condensation with diethyl malonate. The resulting intermediate is then subjected to hydrolysis and decarboxylation to yield the final acid.

From Ethyl 2-(thiophen-2-yl)acetate: Simple hydrolysis of the corresponding ethyl ester using a base like sodium hydroxide (B78521) in an alcoholic solvent provides the carboxylic acid in high yield.

Functional Group Transformation: The primary functional group transformation required for the acyl chloride condensation strategy is the conversion of the carboxylic acid group of 2-(2-thienyl)acetic acid into the more reactive acyl chloride. This is typically accomplished by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. This activation step is crucial for facilitating the subsequent nucleophilic attack by the amine.

Table 1: Summary of Precursor Synthesis Methods

| Precursor | Starting Material | Key Reagents | Method |

|---|---|---|---|

| 1-Naphthylamine | 1-Nitronaphthalene | Fe / HCl | Béchamp Reduction |

| 1-Naphthylamine | 1-Nitronaphthalene | H₂, Pt/C | Catalytic Hydrogenation |

| 2-(2-thienyl)acetic acid | Thiophene | Cl₂, I₂, Diethyl malonate, NaOH, H₃O⁺ | Malonic Ester Synthesis Route |

| 2-(2-thienyl)acetic acid | Ethyl 2-(thiophen-2-yl)acetate | NaOH, H₃O⁺ | Ester Hydrolysis |

Advanced Synthetic Approaches and Catalysis

Beyond classical methods, modern synthetic chemistry offers advanced, catalyst-driven approaches for the formation of C-N bonds, providing alternative pathways for the synthesis of N-(1-naphthyl)-2-(2-thienyl)acetamide and its analogues. These methods often provide milder reaction conditions and broader functional group tolerance.

Transition metal catalysis provides powerful tools for C-N bond formation and the synthesis of complex aromatic structures.

Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction is a cornerstone of modern C-N cross-coupling. wikipedia.org It could be hypothetically applied to synthesize the target molecule by coupling 1-naphthylamine with a 2-(2-thienyl)acetyl-containing electrophile or, more commonly, by coupling an aryl halide (e.g., 1-bromonaphthalene) with 2-(2-thienyl)acetamide. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amide, and finally, reductive elimination to form the desired C-N bond and regenerate the catalyst. libretexts.orgnih.gov The choice of phosphine (B1218219) ligands is critical to the success of this reaction. wikipedia.org

Copper-Catalyzed Ullmann Condensation (Goldberg Reaction): The Ullmann reaction is a classical copper-catalyzed method for forming C-N bonds, typically between an aryl halide and an amine or amide. wikipedia.org Modern protocols have been developed that use soluble copper catalysts with various ligands (e.g., diamines, amino acids), allowing the reactions to proceed under much milder conditions than the traditional high-temperature requirements. nih.govresearchgate.net This approach could be used to couple 1-iodonaphthalene (B165133) with 2-(2-thienyl)acetamide in the presence of a copper(I) catalyst and a suitable ligand. acs.org

Rhodium-Catalyzed Reactions: While direct rhodium-catalyzed amidation is less common, rhodium catalysts are extensively used in C-H activation and annulation reactions to build complex aromatic systems. snnu.edu.cnrsc.orgrsc.org For instance, Rh(III)-catalyzed C-H activation has been used for the atroposelective synthesis of C-N axially chiral naphthylamines. snnu.edu.cn Such advanced techniques are primarily relevant for constructing highly functionalized or sterically hindered analogues, where traditional methods may fail.

Table 2: Comparison of Advanced C-N Bond Forming Reactions

| Reaction | Metal Catalyst | Coupling Partners Example | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | 1-Bromonaphthalene + 2-(2-thienyl)acetamide | High functional group tolerance; mild conditions; requires specialized phosphine ligands. wikipedia.org |

| Ullmann Condensation | Copper | 1-Iodonaphthalene + 2-(2-thienyl)acetamide | Economical catalyst; modern protocols allow for milder conditions with appropriate ligands. wikipedia.orgnih.gov |

| C-H Activation/Annulation | Rhodium | (Varies) | Builds complex aromatic systems directly; useful for synthesizing functionalized analogues. snnu.edu.cnrsc.org |

The synthesis of N-(1-naphthyl)-2-(2-thienyl)acetamide requires precise control over the substitution patterns on both the naphthalene and thiophene rings. Control of isomerism is achieved primarily through the selection of appropriately substituted starting materials.

Naphthalene Regioselectivity: The target compound features substitution at the 1-position (or alpha-position) of the naphthalene ring. This regiochemistry is unequivocally determined by using 1-naphthylamine as the starting material. To synthesize the corresponding isomer, N-(2-naphthyl)-2-(2-thienyl)acetamide, one would simply substitute 2-naphthylamine (B18577) as the precursor. The synthesis and purification of the specific 1-nitronaphthalene or 2-nitronaphthalene (B181648) isomers are therefore critical upstream steps for ensuring the regiochemical purity of the final product.

Thiophene Regioselectivity: The thienylacetyl group is attached at the 2-position of the thiophene ring. This is dictated by the use of 2-(2-thienyl)acetic acid. Should the 3-substituted isomer be desired, the synthesis would need to commence with 2-(3-thienyl)acetic acid.

Therefore, regioselective synthesis is not typically controlled at the amide-forming step itself, but rather in the independent and carefully controlled synthesis of the isomeric precursors.

Optimization of Reaction Conditions and Yield Enhancement

The successful synthesis of N-aryl acetamides hinges on the meticulous control of various reaction parameters. The interplay of solvent, pH, catalysts, and physical conditions like temperature and pressure can dramatically affect reaction efficiency, kinetics, and the purity of the final product.

The choice of solvent is a critical factor in the synthesis of amide bonds, influencing reactant solubility, reaction rates, and in some cases, the reaction pathway itself. While direct studies on the synthesis of N-(1-naphthyl)-2-(2-thienyl)acetamide are limited, research on analogous multicomponent reactions for the synthesis of 1-amidoalkyl-2-naphthols offers valuable insights. In these reactions, a variety of solvents have been investigated, including acetonitrile (B52724), ethanol (B145695), and dichloromethane. orgchemres.org However, a significant finding in many of these syntheses is the superior performance of solvent-free conditions. researchgate.netresearchgate.netsemanticscholar.org Conducting the reaction neat often leads to shorter reaction times and higher yields, presenting a greener and more efficient alternative to traditional solvent-based systems. researchgate.netsemanticscholar.org

For instance, in the preparation of N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)acetamide, a related naphthyl-containing amide, solvent-free conditions at 100 °C were found to be optimal. orgchemres.org When solvents such as n-hexane, diethyl ether, dichloromethane, and ethyl acetate (B1210297) were used, no product was formed. orgchemres.org The use of ethanol and acetonitrile resulted in low yields of 45% and 18%, respectively. orgchemres.org This highlights the profound impact of the reaction medium on the efficiency of amide bond formation in this class of compounds.

The following table summarizes the effect of different solvents on the yield of a model reaction for the synthesis of N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)acetamide. orgchemres.org

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Solvent-free | 100 | High (not specified) |

| 2 | n-hexane | Reflux | 0 |

| 3 | Diethyl ether | Reflux | 0 |

| 4 | Acetonitrile | Reflux | 18 |

| 5 | Ethanol | Reflux | 45 |

| 6 | Dichloromethane | Reflux | 0 |

| 7 | Ethyl acetate | Reflux | 0 |

This data is for a related compound and serves as an illustrative example of solvent effects.

Catalysts play a pivotal role in accelerating the rate of amide bond formation, which can otherwise be a slow process. A wide array of catalysts has been explored for the synthesis of related amidoalkyl naphthols and N-aryl acetamides. These can be broadly categorized as Lewis acids, Brønsted acids, and heterogeneous catalysts.

In the synthesis of 1-amidoalkyl-2-naphthols, catalysts such as silica (B1680970) sulfuric acid, Ce(SO4)2, montmorillonite (B579905) K10, and iodine have been successfully employed. researchgate.netsemanticscholar.org More recently, the use of solid-supported and environmentally benign catalysts has gained prominence. For example, a magnetic ionic liquid catalyst, NiFe2O4@SiO2 bonded 3-methyl-1-(3-(trimethoxysilylpropyl)-1H-imidazolium hydrogen sulfate (B86663), has been shown to be highly efficient and reusable for the synthesis of 1-amidoalkyl-2-naphthols. orgchemres.org Another example is the use of potassium hydrogen sulfate (KHSO4) under solvent-free conditions, which provides good to excellent yields of amidoalkyl naphthols. researchgate.net

The synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides has been efficiently achieved using a combination of CuCl2·2H2O and KOH. nih.gov This system proceeds through an intermolecular cyclization followed by cleavage to afford the desired products in high yields. nih.gov The choice of catalyst can also influence the reaction mechanism and the nature of the intermediates formed.

Additives can also be used to enhance reaction kinetics. For instance, in some amide coupling reactions, additives are used to activate the carboxylic acid component, making it more susceptible to nucleophilic attack by the amine.

The table below presents a selection of catalysts used in the synthesis of analogous 1-amidoalkyl-2-naphthol compounds and their effectiveness.

| Catalyst | Conditions | Yield (%) | Reference |

| NiFe2O4@SiO2-Imidazolium HSO4 | 100 °C, Solvent-free | 84-97 | orgchemres.org |

| Potassium Hydrogen Sulfate | Solvent-free | 83-96 | researchgate.net |

| Nano Silica Phosphoric Acid | 80 °C, Solvent-free | High | researchgate.net |

| Iodine | Dichloroethane or Solvent-free | High | researchgate.net |

This data is for related compounds and illustrates the variety of catalysts employed in similar syntheses.

In the synthesis of 1-amidoalkyl-2-naphthols, reactions are often carried out at elevated temperatures, typically ranging from 80 °C to 120 °C, especially under solvent-free conditions. orgchemres.orgresearchgate.net For the synthesis of N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)acetamide, a temperature of 100 °C was found to be optimal, while temperatures below 50 °C resulted in no product formation. orgchemres.org Interestingly, increasing the temperature to 130 °C did not lead to a significant improvement in the yield. orgchemres.org

In some specialized syntheses, such as the enantioselective sulfa-Michael reaction to form chiral β-naphthyl-β-sulfanyl ketones, the effect of temperature on stereoselectivity is a critical consideration. In one study, lowering the reaction temperature from room temperature to -40 °C led to a decrease in the enantiomeric excess, an unexpected outcome that suggests a change in the reaction mechanism or enthalpic factors favoring the major enantiomer at higher temperatures. beilstein-journals.org

The effect of pressure on the synthesis of N-(1-naphthyl)-2-(2-thienyl)acetamide and its analogues is not extensively documented in the available literature. Most reported syntheses of related compounds are conducted at atmospheric pressure. The use of high pressure is typically reserved for reactions where a significant volume change occurs or to influence the equilibrium of a reversible reaction. For the formation of an amide bond, which is generally an irreversible process under the conditions employed, pressure is not expected to have a dramatic effect on the reaction outcome unless gaseous reactants are involved or specific mechanistic pathways are targeted.

The following table illustrates the effect of temperature on the synthesis of N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)acetamide. orgchemres.org

| Entry | Temperature (°C) | Yield (%) |

| 8 | 25 | 0 |

| 9 | 50 | 0 |

| 10 | 80 | Lower (not specified) |

| 11 | 100 | High (not specified) |

| 12 | 130 | No significant increase |

This data is for a related compound and demonstrates the typical temperature dependence of such reactions.

Spectroscopic and Advanced Structural Characterization of N 1 Naphthyl 2 2 Thienyl Acetamide

Vibrational and Electronic Spectroscopy for Structural Elucidation

Vibrational and electronic spectroscopy are foundational techniques for probing the structural and electronic characteristics of a molecule. Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations. Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule upon absorption of UV or visible light.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of N-(1-naphthyl)-2-(2-thienyl)acetamide reveals key vibrational frequencies that confirm the presence of its characteristic functional groups. The amide group, a central feature of the molecule, is identified by a strong C=O stretching vibration, typically observed in the range of 1671 cm⁻¹. researchgate.net Additionally, the N-H stretching vibration of the amide is expected around 3375 cm⁻¹. researchgate.net

The aromatic nature of the naphthyl and thienyl rings gives rise to several characteristic bands. C=C stretching vibrations within the aromatic rings are generally found around 1600 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic and aliphatic protons are also discernible, with aromatic C-H stretches appearing at higher frequencies than aliphatic C-H stretches (around 2850 cm⁻¹). researchgate.net The out-of-plane C-H bending vibrations of the substituted naphthalene (B1677914) ring provide further structural information. For instance, a 1-substituted naphthalene ring will show characteristic bands for one, two, and four adjacent hydrogens. researchgate.net The presence of the thienyl group is also confirmed by its characteristic ring vibrations.

Interactive Data Table: Characteristic FT-IR Bands for N-(1-naphthyl)-2-(2-thienyl)acetamide

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Amide | N-H Stretch | ~3375 researchgate.net |

| Amide | C=O Stretch | ~1671 researchgate.net |

| Aromatic Ring | C=C Stretch | ~1600 researchgate.net |

| Aliphatic C-H | C-H Stretch | ~2850 researchgate.net |

| Naphthalene Ring | C-H Out-of-plane Bend | Varies based on substitution pattern researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy of N-(1-naphthyl)-2-(2-thienyl)acetamide provides information about the electronic transitions within the molecule. The presence of chromophores, such as the naphthyl and thienyl rings and the amide group, leads to characteristic absorption bands. Molecules with double bonds, like those in the aromatic rings, undergo π → π* transitions. upenn.edu The amide group can exhibit both n → π* and π → π* transitions. upenn.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N-(1-naphthyl)-2-(2-thienyl)acetamide provides a detailed map of the proton environments within the molecule. The chemical shifts (δ) of the protons are indicative of their electronic environment.

The protons of the naphthyl ring typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns are determined by the substitution pattern and the electronic effects of the amide group. The protons on the thienyl ring also resonate in the aromatic region, with their chemical shifts influenced by the sulfur atom and the acetamide (B32628) substituent.

The methylene (B1212753) protons (CH₂) of the acetamide group are expected to appear as a singlet or a multiplet, depending on their coupling with neighboring protons, in the upfield region of the spectrum. The amide proton (NH) often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for N-(1-naphthyl)-2-(2-thienyl)acetamide

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Naphthyl-H | 7.0 - 8.5 | Multiplets |

| Thienyl-H | 6.5 - 7.5 | Multiplets |

| Methylene-H (CH₂) | ~4.0 | Singlet/Multiplet |

| Amide-H (NH) | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of N-(1-naphthyl)-2-(2-thienyl)acetamide. Each unique carbon atom in the molecule gives rise to a distinct signal.

The carbon atoms of the naphthyl and thienyl rings will resonate in the downfield region of the spectrum, typically between δ 110 and 150 ppm. The chemical shifts of these carbons are influenced by their position on the ring and the electronic nature of the substituents. The carbonyl carbon (C=O) of the amide group is a key diagnostic signal and is expected to appear significantly downfield, often in the range of δ 160-170 ppm. The methylene carbon (CH₂) will appear in the upfield region of the spectrum.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for N-(1-naphthyl)-2-(2-thienyl)acetamide

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 170 |

| Naphthyl-C | 110 - 150 |

| Thienyl-C | 110 - 150 |

| Methylene-C (CH₂) | 30 - 50 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity of the proton spin systems within the naphthyl and thienyl rings and confirming the attachment of the methylene group. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. nih.gov This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov This is crucial for establishing the connectivity between different fragments of the molecule, such as linking the methylene group to both the thienyl ring and the amide nitrogen, and confirming the position of the acetamide group on the naphthyl ring. nih.gov

Together, these 2D NMR experiments provide a comprehensive and unambiguous determination of the molecular structure of N-(1-naphthyl)-2-(2-thienyl)acetamide.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For N-(1-naphthyl)-2-(2-thienyl)acetamide, electron ionization mass spectrometry provides critical data for its identification. The NIST Mass Spectrometry Data Center reports the molecular weight of N-(1-naphthyl)-2-(2-thienyl)acetamide to be 267.346 g/mol , corresponding to the chemical formula C₁₆H₁₃NOS. nist.gov

High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass of a molecule with very high accuracy, which allows for the unambiguous determination of its elemental formula. The calculated monoisotopic mass for the molecular formula of N-(1-naphthyl)-2-(2-thienyl)acetamide, C₁₆H₁₃NOS, is 267.0745 Da. While the nominal molecular weight is established, specific experimental HRMS data for the precise mass determination of this compound were not found in a review of available scientific literature.

The electron ionization (EI) mass spectrum of N-(1-naphthyl)-2-(2-thienyl)acetamide reveals a distinct fragmentation pattern that helps to confirm its molecular structure. The molecular ion peak ([M]⁺•) is observed at a mass-to-charge ratio (m/z) of 267, consistent with the compound's molecular weight. nist.gov The fragmentation is driven by the ionization of the molecule, leading to the cleavage of the weakest bonds and the formation of stable carbocations and radicals.

The primary fragmentation pathways for amides typically involve cleavage of the bonds adjacent to the carbonyl group. For N-(1-naphthyl)-2-(2-thienyl)acetamide, key fragmentation processes include:

Alpha-cleavage: The cleavage of the bond between the carbonyl carbon and the methylene bridge is a characteristic fragmentation pathway. This can lead to the formation of a stable thienylmethyl cation (C₅H₅S⁺) at m/z 97.

Amide Bond Cleavage: Scission of the C-N amide bond can occur, leading to two primary fragment ions. One corresponds to the naphthylamine cation radical at m/z 143, and the other to the thienylacetyl cation [CH₂(C₄H₃S)CO]⁺ at m/z 125.

McLafferty Rearrangement: While less common in this specific structure due to the lack of a sufficiently long alkyl chain on the nitrogen, amide structures can undergo this rearrangement.

Aromatic Ring Fragmentation: The stable naphthalene and thiophene (B33073) rings can also undergo fragmentation, leading to a series of smaller ions, though these are typically of lower intensity compared to the primary fragments.

A proposed fragmentation pathway is detailed in the table below, based on the analysis of its structure and established fragmentation rules for similar compounds. nih.govlibretexts.orgmiamioh.edu

Table 1: Proposed Mass Spectrometry Fragmentation of N-(1-naphthyl)-2-(2-thienyl)acetamide

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula |

| 267 | Molecular Ion | [C₁₆H₁₃NOS]⁺• |

| 170 | [M - C₅H₅S]⁺ | [C₁₁H₈NO]⁺ |

| 143 | Naphthylamine cation radical | [C₁₀H₉N]⁺• |

| 142 | Naphthylaminyl cation | [C₁₀H₈N]⁺ |

| 127 | Naphthalene cation radical | [C₁₀H₈]⁺• |

| 97 | Thienylmethyl cation | [C₅H₅S]⁺ |

Solid-State Structural Analysis by X-ray Crystallography

Despite a thorough search of publicly available scientific literature and crystallographic databases, no published single-crystal X-ray structure for Acetamide, N-(1-naphthyl)-2-(2-thienyl)- was found. Therefore, the following sections on its specific solid-state structure cannot be detailed with experimental data.

Without experimental X-ray crystallography data, the precise molecular conformation and the specific values for the torsion angles of N-(1-naphthyl)-2-(2-thienyl)acetamide in the solid state remain undetermined. Such data would define the spatial relationship between the naphthyl, acetamide, and thiophene moieties, including the planarity of the amide group and the rotational angles around the C-N and C-C single bonds.

An analysis of crystal packing and intermolecular forces relies on a solved crystal structure. In the absence of this data for N-(1-naphthyl)-2-(2-thienyl)acetamide, a definitive description of its intermolecular interactions is not possible. However, based on its chemical structure, one can anticipate the types of interactions that would likely govern its crystal packing. These would include N-H···O hydrogen bonds between the amide groups of adjacent molecules, which are a common and strong interaction in amide-containing crystals. Additionally, π-π stacking interactions between the aromatic naphthalene rings and potentially between the thiophene rings of neighboring molecules would be expected to play a significant role in stabilizing the crystal lattice.

Computational Chemistry and Theoretical Studies on N 1 Naphthyl 2 2 Thienyl Acetamide

Quantum Chemical Calculations (Density Functional Theory – DFT Approaches)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized organic molecules like N-(1-naphthyl)-2-(2-thienyl)acetamide.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms. For a flexible molecule like N-(1-naphthyl)-2-(2-thienyl)acetamide, which has several rotatable bonds, a conformational analysis is crucial. This involves exploring the potential energy surface to identify various stable conformers (local minima) and the transition states that connect them.

The relative energies of these conformers are calculated to identify the global minimum, which represents the most probable structure of the molecule in the gas phase. Key structural parameters such as bond lengths, bond angles, and dihedral angles are obtained from the optimized geometry. For similar acetamide (B32628) structures, it has been noted that the amide bond typically adopts a nearly planar, trans configuration.

Table 1: Representative Optimized Geometrical Parameters for an Acetamide Linker

| Parameter | Typical Value (Å/°) |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.35 Å |

| N-H Bond Length | ~1.01 Å |

| O=C-N Bond Angle | ~122° |

Note: These are typical values and the actual parameters for N-(1-naphthyl)-2-(2-thienyl)acetamide would be determined through specific DFT calculations.

Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Understanding the electronic structure of a molecule is key to predicting its reactivity and properties. DFT calculations provide valuable information on the distribution of electrons within the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests a more reactive molecule. For N-(1-naphthyl)-2-(2-thienyl)acetamide, the HOMO is expected to be localized on the electron-rich naphthalene (B1677914) or thiophene (B33073) rings, while the LUMO may be distributed over the aromatic systems and the carbonyl group.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the MEP map of N-(1-naphthyl)-2-(2-thienyl)acetamide, negative potential (typically colored red or yellow) would be expected around the oxygen atom of the carbonyl group and potentially the sulfur atom of the thiophene ring, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the amide hydrogen, making it a potential hydrogen bond donor.

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of a molecule can be calculated using DFT. These theoretical spectra can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. For N-(1-naphthyl)-2-(2-thienyl)acetamide, characteristic peaks for the N-H stretch, C=O stretch, and aromatic C-H stretches would be of particular interest.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental NMR data. This comparison helps in confirming the molecular structure and understanding the electronic environment of the different nuclei.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). The calculated absorption maxima (λmax) and oscillator strengths can be compared with experimental spectra to understand the electronic transitions occurring within the molecule.

Reactivity Descriptors and Sites for Electrophilic/Nucleophilic Attack

DFT provides a set of conceptual descriptors that quantify the reactivity of a molecule. These global and local reactivity descriptors are derived from the energies of the FMOs.

Global Reactivity Descriptors:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Global Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Table 2: Formulas for Global Reactivity Descriptors

| Descriptor | Formula |

|---|---|

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Chemical Hardness (η) | (I - A) / 2 |

| Chemical Potential (μ) | -(I + A) / 2 |

| Electronegativity (χ) | (I + A) / 2 |

Local Reactivity Descriptors (Fukui Functions): These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions, one can predict which atoms are most likely to be involved in chemical reactions. For N-(1-naphthyl)-2-(2-thienyl)acetamide, these calculations would pinpoint specific atoms on the naphthalene and thiophene rings, as well as the carbonyl carbon and oxygen, as potential reactive centers.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time.

Conformational Flexibility and Stability in Solution

MD simulations can model the behavior of N-(1-naphthyl)-2-(2-thienyl)acetamide in a solvent environment, providing insights into its conformational flexibility and stability. By simulating the molecule's movements over a period of time, researchers can observe how it explores different conformations and how its structure is influenced by interactions with solvent molecules. This is particularly important for understanding how the molecule behaves in a biological or chemical system, where it is rarely in an isolated, gas-phase state. The simulations can reveal the most populated conformational states in solution and the dynamics of transitions between them.

No Publicly Available Computational Chemistry Studies Found for Acetamide, N-(1-naphthyl)-2-(2-thienyl)-

Despite extensive and targeted searches of scientific databases and scholarly publications, no specific computational chemistry or theoretical studies were identified for the chemical compound Acetamide, N-(1-naphthyl)-2-(2-thienyl)-. Therefore, the generation of an article with the requested detailed structure and content is not possible at this time.

The inquiry requested a comprehensive article focusing solely on "Acetamide, N-(1-naphthyl)-2-(2-thienyl)-" and structured around a specific outline that included sections on ligand-protein interaction dynamics, theoretical investigations of reaction pathways, and free energy perturbation with binding energy calculations. This level of detail necessitates access to published research where this specific molecule has been the subject of advanced computational modeling.

Multiple search strategies were employed using various synonyms and chemical identifiers for the compound. The searches were designed to uncover any research pertaining to its molecular modeling, interaction with proteins, quantum chemical calculations (like Density Functional Theory), and molecular dynamics simulations.

While research exists for structurally related compounds containing either a naphthyl moiety or a thienyl acetamide core, no studies were found that investigate the specific combination of these groups in "Acetamide, N-(1-naphthyl)-2-(2-thienyl)-". The scientific literature that was retrieved focused on different derivatives, making it impossible to provide scientifically accurate data for the requested sections and subsections without extrapolation, which would violate the core requirement of focusing strictly on the specified compound.

Consequently, the following sections of the requested article cannot be populated with factual, data-driven content as no research is publicly available:

Advanced Computational Modeling for Mechanism Elucidation

Free Energy Perturbation and Binding Energy Calculations

Without primary research literature to draw upon, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and authority.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of N-(1-naphthyl)-2-(2-thienyl)-acetamide is intrinsically linked to the interplay of its three primary structural components. Each moiety plays a distinct role in molecular recognition, binding affinity, and selectivity, collectively defining the compound's pharmacological profile.

Influence of the Acetamide (B32628) Backbone and Linker Region

The acetamide backbone serves as a crucial linker, connecting the naphthyl and thienyl moieties and providing a specific spatial arrangement between these two key pharmacophores. The amide bond within the acetamide linker is capable of forming hydrogen bonds, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor. These interactions are often vital for anchoring the ligand within the active site of a receptor. The length and flexibility of the linker region can significantly impact biological activity. A rigid linker may pre-organize the molecule into a bioactive conformation, while a more flexible linker might allow for induced-fit binding to the target. The planarity of the amide bond also imposes conformational constraints on the molecule, which can be a determining factor for its biological activity. Studies on various bioactive acetamide derivatives have consistently highlighted the importance of the linker in optimizing interactions with the target protein. nih.gov

Systematic Substituent Effects and Bioisosteric Replacements

The systematic modification of the N-(1-naphthyl)-2-(2-thienyl)-acetamide scaffold through the introduction of various substituents and bioisosteric replacements of its core rings can provide a deeper understanding of its SAR.

Impact of Substitutions on Pharmacological Profiles

The introduction of substituents on either the naphthyl or thienyl rings can dramatically alter the pharmacological profile of the parent compound. The nature of the substituent (electron-donating or electron-withdrawing), its size, and its position all play a role. For example, in a series of 2-aryl-2-(pyridin-2-yl)acetamides, it was found that unsubstituted phenyl derivatives or those with ortho- and meta-substituents on the phenyl ring exhibited the highest anticonvulsant activity. nih.gov Similarly, in a study of aryl acetamide triazolopyridazines, electron-withdrawing groups were preferred over electron-donating groups, with fluorine playing a remarkable role in enhancing potency against Cryptosporidium. nih.gov

Table 1: Hypothetical Impact of Substitutions on the Pharmacological Profile of N-(1-naphthyl)-2-(2-thienyl)-acetamide based on Analogous Compounds

| Moiety | Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale from Analogous Compounds |

| Naphthyl | 4-position | Electron-withdrawing (e.g., -Cl, -NO2) | Potential increase | Electron-withdrawing groups can enhance binding affinity. nih.gov |

| Naphthyl | 4-position | Electron-donating (e.g., -OCH3, -CH3) | Potential decrease | Electron-donating groups may be less favorable for certain receptor interactions. nih.gov |

| Thienyl | 5-position | Bulky alkyl group | Potential decrease | Steric hindrance may disrupt binding. |

| Thienyl | 5-position | Small polar group (e.g., -OH) | Potential increase | May introduce favorable hydrogen bonding interactions. |

Effects of Heterocyclic and Aliphatic Ring Variations

Replacing the thienyl or naphthyl rings with other heterocyclic or aliphatic systems can provide valuable SAR data. Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. ctppc.org

Replacing the naphthyl ring with other aromatic systems, such as quinoline (B57606), isoquinoline, or even a substituted phenyl ring, would significantly alter the steric bulk and electronic nature of this part of the molecule. The effect of such a change would be highly dependent on the specific requirements of the biological target. In some cases, a smaller aromatic system might be better accommodated in a binding pocket, while in others, the extended aromatic system of the naphthyl ring might be essential for activity.

Table 2: Predicted Effects of Ring Variations on the Biological Activity of N-(1-naphthyl)-2-(2-thienyl)-acetamide

| Original Ring | Bioisosteric Replacement | Predicted Effect on Activity | Rationale |

| Thienyl | Phenyl | Variable | Phenyl ring lacks the sulfur atom for potential specific interactions but maintains aromaticity and similar size. nih.gov |

| Thienyl | Furan (B31954) | Variable | The oxygen atom in furan is more electronegative than sulfur, altering electronic properties and hydrogen bonding potential. |

| Thienyl | Pyridine (B92270) | Potential increase or decrease | The nitrogen atom in pyridine can act as a hydrogen bond acceptor and alters the ring's electronic properties. ctppc.org |

| Naphthyl | Phenyl | Likely decrease | A single phenyl ring would reduce the hydrophobic surface area and potential for π-stacking interactions. |

| Naphthyl | Quinoline | Variable | The nitrogen atom in the quinoline ring introduces a polar interaction point and can alter the overall electronic character. |

Computational Approaches in SAR/QSAR Development

The development of SAR and QSAR models is a cornerstone of modern medicinal chemistry. These computational techniques aim to establish a correlation between the chemical structure of a series of compounds and their biological activity.

Ligand-Based and Structure-Based Drug Design Principles

In the absence of a known 3D structure of the biological target, ligand-based drug design methodologies are employed. These approaches are predicated on the principle that molecules with similar structures are likely to exhibit similar biological activities. For a hypothetical study of "Acetamide, N-(1-naphthyl)-2-(2-thienyl)-," this would involve analyzing a set of its analogs to identify common structural motifs, or pharmacophores, that are essential for their activity.

Conversely, when the three-dimensional structure of the target protein is available, structure-based drug design becomes a powerful tool. This method involves docking the ligand, in this case, "Acetamide, N-(1-naphthyl)-2-(2-thienyl)-," into the active site of the receptor to predict its binding orientation and affinity. This allows for the rational design of modifications to the ligand to enhance its interaction with the target.

Predictive Modeling for Structure-Activity Relationships

Predictive modeling in QSAR involves the development of mathematical equations that relate the chemical properties of molecules to their biological activities. These models are built using a training set of compounds with known activities and are then used to predict the activity of new, untested compounds. For "Acetamide, N-(1-naphthyl)-2-(2-thienyl)-," a predictive QSAR model would require a dataset of its derivatives with varying substituents on the naphthyl or thienyl rings and their corresponding measured biological effects.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a crucial aspect of ligand-based drug design. A pharmacophore represents the essential 3D arrangement of functional groups that a molecule must possess to bind to a specific target receptor. Once a pharmacophore model is developed from a set of active compounds, it can be used as a 3D query to search large chemical databases for novel molecules that fit the model. This process, known as virtual screening , can significantly accelerate the discovery of new lead compounds. A pharmacophore model for "Acetamide, N-(1-naphthyl)-2-(2-thienyl)-" would define the spatial arrangement of features like aromatic rings, hydrogen bond donors/acceptors, and hydrophobic groups that are critical for its biological function.

Mechanistic Investigations of Biological Activity at the Molecular Level

Identification of Putative Molecular Targets and Binding Modes

The biological activity of Acetamide (B32628), N-(1-naphthyl)-2-(2-thienyl)- and its analogs has been primarily attributed to their interactions with specific enzymes and receptors. Molecular docking studies and in vitro assays have been instrumental in elucidating the potential molecular targets and the precise manner in which these compounds bind to them.

Enzyme Inhibition Mechanisms

Research has highlighted the inhibitory potential of N-aryl-2-(thiophen-2-yl)acetamide derivatives against several key enzymes implicated in various pathological processes. The primary mechanisms of inhibition involve the compound occupying the active site of the enzyme, thereby preventing the binding of the natural substrate.

Cyclooxygenases (COX): Derivatives of N-aryl-2-(thiophen-2-yl)acetamide have been identified as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory cascade. Molecular docking studies of a closely related compound, 2-(thiophen-2-yl)-N-(p-tolyl)acetamide, within the COX-2 active site have provided insights into the binding mode. The acetamide moiety of the compound is positioned to interact with key residues, while the thiophene (B33073) and phenyl rings occupy hydrophobic pockets within the enzyme's active site. This orientation effectively blocks the cyclooxygenase channel, preventing the conversion of arachidonic acid to prostaglandins.

Elastases: Certain derivatives of N-(naphthalen-1-yl)-2-(thiophen-2-yl)acetamide have been investigated as potential inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammatory lung diseases. The inhibitory mechanism is believed to involve the compound binding to the active site of HNE, preventing the degradation of elastin and other extracellular matrix proteins.

Alpha-Amylases and Cholinesterases: To date, publicly available scientific literature has not extensively reported on the inhibitory activity of Acetamide, N-(1-naphthyl)-2-(2-thienyl)- specifically against alpha-amylases or cholinesterases.

Receptor Modulation and Antagonist/Agonist Profiles

The interaction of Acetamide, N-(1-naphthyl)-2-(2-thienyl)- with specific cellular receptors remains an area of ongoing investigation.

EP4 and P2X7 Receptors: Currently, there is a lack of specific data in the scientific literature detailing the antagonist or agonist profile of Acetamide, N-(1-naphthyl)-2-(2-thienyl)- at the EP4 or P2X7 receptors.

Molecular Interactions and Binding Affinities within Biological Systems

Hydrogen Bonding Networks at the Binding Site

Hydrogen bonds play a crucial role in orienting and anchoring N-aryl-2-(thiophen-2-yl)acetamide derivatives within the active sites of their target enzymes. In the context of COX-2 inhibition, the amide group of these compounds is a key participant in hydrogen bonding. For instance, the amide NH group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, forming critical interactions with amino acid residues such as Arg120 and Tyr355 in the COX-2 active site.

Hydrophobic Interactions and Pi-Stacking Effects

The aromatic naphthyl and thiophene rings of Acetamide, N-(1-naphthyl)-2-(2-thienyl)- are instrumental in establishing hydrophobic and pi-stacking interactions within the enzyme's binding pocket. In the COX-2 active site, these aromatic moieties can engage in hydrophobic interactions with non-polar amino acid residues like Val349, Ala527, and Leu531. Furthermore, pi-stacking interactions can occur between the aromatic rings of the inhibitor and the side chains of aromatic amino acids such as Tyr385 and Trp387, further stabilizing the complex.

Allosteric Modulation and Conformational Changes

At present, there is no direct evidence in the available scientific literature to suggest that Acetamide, N-(1-naphthyl)-2-(2-thienyl)- functions through allosteric modulation or induces significant conformational changes in its target enzymes. The primary mechanism of action appears to be competitive inhibition at the active site.

Interactive Data Table: Summary of Molecular Interactions

| Target Enzyme | Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355 | Hydrogen Bonding |

| Cyclooxygenase-2 (COX-2) | Val349, Ala527, Leu531 | Hydrophobic Interactions |

| Cyclooxygenase-2 (COX-2) | Tyr385, Trp387 | Pi-Stacking |

Downstream Biochemical Pathways and Cellular Responses

The precise molecular mechanisms underpinning the biological activity of Acetamide, N-(1-naphthyl)-2-(2-thienyl)- are the subject of ongoing research. However, studies on structurally related acetamide derivatives containing naphthalene (B1677914) and thiophene moieties provide significant insights into the potential downstream biochemical pathways and cellular responses triggered by this class of compounds. The primary effects observed with analogous compounds converge on the modulation of cell cycle progression and the induction of apoptosis, suggesting that Acetamide, N-(1-naphthyl)-2-(2-thienyl)- may exert its biological effects through similar signaling cascades.

Analysis of Signaling Cascades Triggered by Molecular Interactions

Investigations into analogous compounds suggest that Acetamide, N-(1-naphthyl)-2-(2-thienyl)- could initiate signaling cascades that culminate in cell cycle arrest and programmed cell death. A notable study on a N-(naphthalen-2-yl)acetamide derivative demonstrated its capacity to inhibit the proliferation of nasopharyngeal carcinoma (NPC-TW01) cells by inducing cell cycle arrest in the S phase nih.govnycu.edu.tw. This suggests an interference with DNA replication or the activation of S-phase checkpoints.

Furthermore, studies on other naphthalene-containing compounds, such as naphthylchalcones, have revealed the induction of apoptosis in human leukemia cell lines nih.gov. The observed apoptotic events were characterized by classic morphological changes, including chromatin condensation and the formation of apoptotic bodies, as well as biochemical markers like the externalization of phosphatidylserine and DNA fragmentation nih.gov. This points towards the activation of intrinsic or extrinsic apoptotic pathways, potentially involving the activation of caspase cascades.

Additionally, research on thia-Michael adducts of naphthoquinones, which also feature the naphthalene scaffold, has indicated the induction of cell cycle arrest at either the G0/G1 or S phase, depending on the specific cancer cell line unibo.it. These studies also highlighted an increase in intracellular reactive oxygen species (ROS), which can act as secondary messengers to trigger apoptotic signaling pathways. The accumulation of ROS can lead to oxidative stress, mitochondrial dysfunction, and the subsequent release of pro-apoptotic factors.

Therefore, it is plausible that Acetamide, N-(1-naphthyl)-2-(2-thienyl)- engages molecular targets that lead to the activation of signaling pathways controlling cell cycle checkpoints and apoptosis. The specific kinases, cyclins, and caspases involved in these processes for this particular compound remain to be elucidated.

In Vitro Cellular Assays for Functional Response Evaluation

A variety of in vitro cellular assays are instrumental in evaluating the functional responses elicited by compounds such as Acetamide, N-(1-naphthyl)-2-(2-thienyl)-. These assays provide quantitative data on the compound's effects on cell viability, proliferation, and the induction of specific cellular processes. Based on the activities of structurally similar molecules, a panel of standard in vitro assays can be proposed to characterize the biological profile of Acetamide, N-(1-naphthyl)-2-(2-thienyl)-.

Antiproliferative activity is a key parameter, often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability and proliferation rate. For instance, the antiproliferative activity of a N-(naphthalen-2-yl)acetamide derivative was evaluated against a panel of human cancer cell lines, revealing its cytotoxic potential nih.govnycu.edu.tw.

Cell cycle analysis, typically performed using flow cytometry, is crucial for determining the specific phase of the cell cycle at which a compound exerts its effects. Cells are stained with a fluorescent dye that intercalates with DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases. As mentioned, a related naphthalen-2-yl)acetamide derivative was shown to cause an accumulation of cells in the S phase nih.govnycu.edu.tw.

To confirm the induction of apoptosis, several assays can be employed. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect the externalization of phosphatidylserine, an early marker of apoptosis. Morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation, can be visualized using fluorescence microscopy after staining with DNA-binding dyes like DAPI or Hoechst. DNA fragmentation, a hallmark of late-stage apoptosis, can be detected by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay or by DNA laddering on an agarose gel. Studies on synthetic naphthylchalcones have successfully utilized these methods to confirm their apoptosis-inducing properties nih.gov.

The table below summarizes the types of in vitro cellular assays used for analogous compounds and their observed outcomes, which could be extrapolated to guide the investigation of Acetamide, N-(1-naphthyl)-2-(2-thienyl)-.

| Assay Type | Cell Line(s) | Observed Effect for Analogous Compound | Reference |

| Antiproliferative Assay (MTT) | NPC-TW01, H661, Hep3B, A498, MKN45 | Inhibition of cell proliferation | nih.govnycu.edu.tw |

| Cell Cycle Analysis (Flow Cytometry) | NPC-TW01 | Accumulation of cells in S phase | nih.govnycu.edu.tw |

| Apoptosis Assay (Fluorescence Microscopy) | K562, Jurkat | Chromatin condensation, formation of apoptotic bodies | nih.gov |

| Apoptosis Assay (Annexin V-FITC) | K562, Jurkat | Externalization of phosphatidylserine | nih.gov |

| DNA Fragmentation Assay | K562, Jurkat | DNA laddering | nih.gov |

| Cell Cycle Analysis (Flow Cytometry) | HeLa, U2OS, SH-SY5Y | G0/G1 or S phase arrest | unibo.it |

| Reactive Oxygen Species (ROS) Detection | HeLa | Increased ROS generation | unibo.it |

Advanced Academic Research Directions and Future Perspectives for N 1 Naphthyl 2 2 Thienyl Acetamide

Development of N-(1-naphthyl)-2-(2-thienyl)acetamide as Chemical Probes for Biological Systems

The utility of N-(1-naphthyl)-2-(2-thienyl)acetamide and its analogs extends beyond therapeutic potential into the realm of chemical biology as molecular probes. A well-characterized chemical probe is essential for the continued investigation of the complex functions of enzymes like SIRT2. nih.gov The development of potent, selective, and cell-permeable inhibitors based on this scaffold provides invaluable tools for interrogating the roles of SIRT2 in both healthy and diseased cells. rsc.orgnih.gov

Future research in this area will likely focus on designing "smart" probes that incorporate functionalities for imaging, target identification, and quantifying target engagement in living systems. This could involve the strategic addition of fluorophores, photo-affinity labels, or "click" chemistry handles to the N-(1-naphthyl)-2-(2-thienyl)acetamide core. Such probes would enable researchers to visualize the subcellular localization of SIRT2, identify its binding partners, and measure the extent of enzyme inhibition in real-time, providing deeper insights into its biological functions. For instance, understanding that SIRT2 is predominantly localized in the cytosol and acts on substrates like α-tubulin underscores the need for probes that can effectively penetrate the cell membrane and report on target engagement in this specific compartment. nih.gov

The development of these advanced chemical probes will be instrumental in untangling the multifaceted roles of SIRT2, which can act as both a tumor suppressor and a promoter depending on the cellular context. acs.orgnih.gov

Exploration of Novel Synthetic Pathways for Derivatization

The core structure of N-(1-naphthyl)-2-(2-thienyl)acetamide, featuring a naphthalene (B1677914) ring, an acetamide (B32628) linker, and a thiophene (B33073) moiety, offers rich opportunities for chemical modification. nist.gov The exploration of novel synthetic pathways is crucial for generating a diverse library of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Current synthetic strategies often involve the coupling of a naphthylamine with a thienylacetic acid derivative. nih.gov Future synthetic efforts could explore more convergent and efficient routes. For example, palladium or copper-catalyzed cross-coupling reactions could be employed to construct the core scaffold in new ways, potentially allowing for the introduction of a wider range of functional groups on both the naphthalene and thiophene rings. core.ac.uk Methods like the Hurd-Mori reaction for creating thiadiazoles, which can then be converted to thioacetamides, might also offer alternative synthetic entries. researchgate.net

Furthermore, the synthesis of thienylpyridyl- and thioether-containing acetamides has demonstrated that modifications to the core structure can yield compounds with diverse biological activities. mdpi.comnih.gov By systematically altering each component of the N-(1-naphthyl)-2-(2-thienyl)acetamide scaffold—the naphthalene, the acetamide linker, and the thiophene—researchers can fine-tune the molecule's properties. This systematic derivatization is essential for building robust structure-activity relationships (SAR) and for optimizing lead compounds.

Key Structural Components and Derivatization Potential

| Structural Component | Known Importance | Potential Modifications |

|---|---|---|

| Naphthalene Ring | Key for hydrophobic interactions in the SIRT2 binding pocket. nih.gov | Introduction of halogens, methyl groups, or other substituents to enhance binding affinity and selectivity. nih.gov |

| Thiophene Ring | Contributes to binding and can be replaced with other heterocycles like furan (B31954) or pyrazole. nih.gov | Exploration of different regioisomers and substitution patterns to probe the selectivity pocket. |

| Acetamide Linker | Forms crucial hydrogen bonds. nih.gov | Replacement with bioisosteres like esters or modified peptide bonds to alter stability and binding kinetics. acs.org |

Integration of Multi-Omics Data for Systems Chemical Biology Studies

The era of "omics" provides an unprecedented opportunity to understand the system-wide effects of a chemical probe like N-(1-naphthyl)-2-(2-thienyl)acetamide. A systems chemical biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, can reveal the broader biological consequences of inhibiting SIRT2.

By treating cells or model organisms with N-(1-naphthyl)-2-(2-thienyl)acetamide and subsequently performing multi-omics analysis, researchers can map the resulting changes in gene expression, protein levels, and metabolic pathways. nih.gov This approach can help to:

Identify off-target effects: By observing changes in pathways unrelated to known SIRT2 functions, potential off-target interactions can be identified.

Uncover novel biological roles: Unexpected changes in cellular networks can point to previously unknown functions of SIRT2.

Elucidate mechanisms of action: Correlating changes across different omics layers can provide a comprehensive picture of how SIRT2 inhibition leads to a specific phenotype, such as apoptosis in cancer cells or neuroprotection. nih.govnih.gov

Publicly available datasets, such as The Cancer Genome Atlas (TCGA), can be mined to correlate SIRT2 expression with clinical outcomes across various cancers, providing a valuable starting point for hypothesis generation. nih.gov This data-rich approach moves beyond a one-target, one-drug paradigm to a more holistic understanding of the compound's impact on the entire biological system.

Application of Advanced Computational Methods in Rational Design based on N-(1-naphthyl)-2-(2-thienyl)acetamide Scaffolds

Advanced computational methods are indispensable for accelerating the discovery and optimization of inhibitors based on the N-(1-naphthyl)-2-(2-thienyl)acetamide scaffold. Structure-based drug design, guided by the numerous available X-ray crystal structures of SIRT2, is a powerful strategy. tandfonline.comnih.gov

Computational techniques that will continue to drive this field include:

Molecular Docking and Virtual Screening: These methods can be used to screen large virtual libraries of compounds to identify new derivatives that are predicted to bind favorably to the SIRT2 active site. nih.govnih.gov This allows for the prioritization of compounds for synthesis and biological testing.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic nature of the inhibitor-enzyme interaction, revealing how the compound and the protein adapt to each other over time. This can help to explain the basis of selectivity and to design inhibitors with improved residence times.

Quantum Mechanical (QM) Calculations: QM methods can be used to accurately model the electronic properties of the inhibitors and their interactions with the enzyme, aiding in the design of compounds with optimal binding energies. researchgate.net

Free Energy Perturbation (FEP) and other Alchemical Free Energy Calculations: These advanced methods can more accurately predict the binding affinity of new derivatives, providing a quantitative guide for rational design.

The integration of these computational approaches with experimental validation creates a powerful design-build-test-learn cycle. researchgate.net For example, the discovery that the naphthyl group extends into a specific acetyl-lysine channel of SIRT2 was a key insight from structural and computational studies that has guided the design of more potent and selective inhibitors. nih.govnih.gov Future computational work will likely focus on designing inhibitors that can selectively target specific conformational states of SIRT2 or disrupt its interactions with particular protein substrates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(1-naphthyl)-2-(2-thienyl)acetamide?

- Methodological Answer : A two-step approach is commonly employed:

Nucleophilic Substitution : React 1-naphthylamine with 2-thienylacetyl chloride in the presence of a weak base (e.g., K₂CO₃) to form the acetamide backbone. Monitor reaction progress via TLC .

Purification : Use column chromatography or recrystallization to isolate the product. Validate purity using HPLC with a C18 column and UV detection (λ = 254 nm).

- Key Considerations : Optimize solvent choice (e.g., acetonitrile or DMF) to balance reactivity and solubility. Multicomponent reactions involving aldehydes and amines may also be explored for one-pot synthesis .

Q. How can spectroscopic techniques (NMR, FTIR) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks by comparing to analogous naphthyl and thienyl acetamides. For example:

- Naphthyl protons : Aromatic signals at δ 7.2–8.5 ppm (multiplicity depends on substitution pattern).

- Thienyl protons : Distinct doublets (δ 6.8–7.3 ppm) with coupling constants ~3–4 Hz .

- FTIR : Confirm the amide bond via C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- Validation : Cross-reference with computed spectra (e.g., using Gaussian or ACD/Labs) to resolve overlapping signals .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the thienyl group) be resolved during structure refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for refinement, employing restraints for disordered regions. Apply the SQUEEZE method (PLATON) to model solvent-accessible voids .

- Validation Metrics : Ensure R1 < 5% and wR2 < 12%. Check the Flack parameter to confirm absolute configuration if chirality is present .

- Case Study : In analogous acetamide structures, partial occupancy modeling and anisotropic displacement parameters improved refinement convergence .

Q. What computational strategies predict the compound’s biological activity and target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., viral proteases or GPCRs). Parameterize the thienyl group’s sulfur atom for accurate electrostatics .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD and hydrogen-bonding networks .

- Data Interpretation : Correlate docking scores (ΔG < −7 kcal/mol) with in vitro assays (e.g., IC₅₀ values) to validate predictions .

Q. How to address discrepancies in biological assay results (e.g., inconsistent IC₅₀ values across studies)?

- Methodological Answer :

- Experimental Design : Standardize assay conditions (e.g., cell line, incubation time). Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results.

- Data Analysis : Apply Grubbs’ test to identify outliers. Use meta-analysis tools (e.g., RevMan) to harmonize datasets from multiple studies .

- Case Study : For structurally related indole acetamides, variations in IC₅₀ (1–10 μM) were traced to differences in cell permeability and efflux pump activity .

Methodological Resources

- Structural Characterization :

- Synthesis : Adapt protocols from multicomponent condensation reactions .

- Computational Tools : Leverage PubChem’s chemical descriptor databases for QSAR modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.